

Application Note: Quantitative Analysis of 5-Chloronicotinamide

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Compound of Interest

Compound Name: 5-Chloronicotinamide

Cat. No.: B1297083

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Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of **5-Chloronicotinamide** (5-CNA). Designed for researchers, analytical scientists, and drug development professionals, this document provides in-depth protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The narrative emphasizes the scientific rationale behind procedural choices, ensuring technical accuracy and field-proven insights. All methods are presented with detailed validation parameters according to International Council for Harmonisation (ICH) guidelines to ensure trustworthiness and regulatory compliance.[1][2][3]

Introduction: The Analytical Imperative for 5-Chloronicotinamide

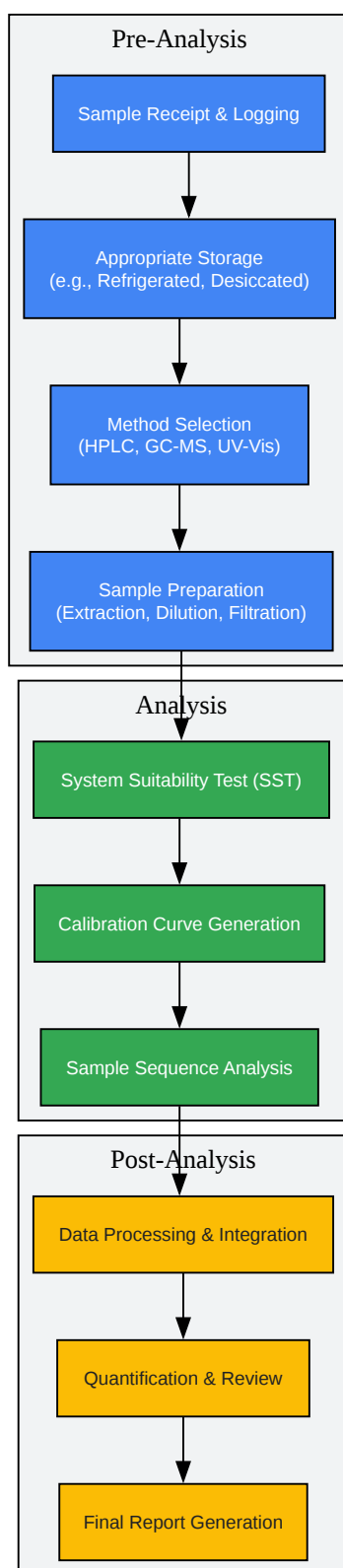
5-Chloronicotinamide ($C_6H_5ClN_2O$, MW: 156.57 g/mol) is a halogenated derivative of nicotinamide (Vitamin B3) that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[4][5] Its purity and concentration are critical quality attributes that directly impact the safety, efficacy, and yield of final products. Therefore, access to reliable, accurate, and robust quantitative methods is paramount for quality control, stability testing, and pharmacokinetic studies.

This application note provides a multi-tiered analytical approach, from rapid screening with UV-Vis spectrophotometry to the gold standards of separation science: HPLC for routine quality

control and GC-MS for definitive identification and quantification. The choice of method depends on the specific analytical goal, sample matrix complexity, and required sensitivity.^{[6][7]}

General Analytical Workflow

A successful analysis is underpinned by a logical and controlled workflow. The following diagram illustrates the typical process from sample receipt to final data reporting. Each step is critical for maintaining data integrity.



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Caption: General workflow for the quantification of **5-Chloronicotinamide**.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the routine quantification of **5-Chloronicotinamide** in various matrices, including bulk drug substance and formulated products. Its versatility and robustness make it ideal for purity assessments and stability studies.^[6] A reversed-phase (RP-HPLC) method is proposed, as it is well-suited for separating moderately polar analytes like 5-CNA.

Principle of Causality

In RP-HPLC, the stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar. **5-Chloronicotinamide**, being a moderately polar molecule, will have a balanced affinity for both phases. By precisely controlling the mobile phase composition (the ratio of organic solvent to aqueous buffer), we can modulate its retention time, allowing for sharp, symmetrical peaks and effective separation from impurities. The use of a phosphate buffer is critical to maintain a constant pH, which ensures the analyte's ionization state is consistent, leading to reproducible retention times.^[8]

Instrumentation and Conditions

Parameter	Recommended Setting	Rationale
HPLC System	Agilent 1260 Infinity II or equivalent	A standard quaternary or binary pump system with a UV/PDA detector is sufficient.
Column	C18, 4.6 x 150 mm, 5 µm	Provides excellent resolution and peak shape for this class of compounds.
Mobile Phase	Acetonitrile : 30 mM Sodium Phosphate Buffer (pH 3.0)	Isocratic elution is preferred for simplicity and robustness in QC environments.
(20:80 v/v)	The ratio is optimized for an ideal retention time (typically 3-7 minutes).	
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive pressure.
Column Temp.	30 °C	Controlled temperature minimizes fluctuations in retention time.
Injection Vol.	10 µL	A small volume minimizes peak broadening.
Detector	UV/PDA at 265 nm	This wavelength corresponds to a high absorbance region for the nicotinamide chromophore.

Detailed Protocol

3.3.1 Reagent and Standard Preparation

- Mobile Phase Preparation:

- Prepare 1 L of 30 mM Sodium Phosphate buffer by dissolving the appropriate amount of NaH_2PO_4 in deionized water.
- Adjust the pH to 3.0 using phosphoric acid.
- Filter the buffer through a 0.45 μm nylon filter.
- Combine 800 mL of the buffer with 200 mL of HPLC-grade acetonitrile. Degas the final solution by sonication or helium sparging.
- Diluent Preparation: Use a 50:50 (v/v) mixture of acetonitrile and deionized water.
- Standard Stock Solution (1000 $\mu\text{g/mL}$): Accurately weigh approximately 25 mg of **5-Chloronicotinamide** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 $\mu\text{g/mL}$) by serial dilution of the stock solution with the diluent.

3.3.2 Sample Preparation

- Accurately weigh a portion of the sample expected to contain approximately 25 mg of 5-CNA into a 25 mL volumetric flask.
- Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature, then dilute to volume with the diluent.
- Filter the solution through a 0.45 μm PTFE syringe filter into an HPLC vial.

3.3.3 Chromatographic Analysis

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Perform a system suitability test by making five replicate injections of a mid-range standard (e.g., 25 $\mu\text{g/mL}$). The relative standard deviation (RSD) of the peak area should be $\leq 2.0\%$.

[1]

- Inject the blank (diluent), followed by the calibration standards in increasing order of concentration.
- Inject the prepared sample solutions.
- Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 5-CNA in the samples using the linear regression equation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal technique to HPLC and is exceptionally powerful for unambiguous identification and quantification. It is particularly useful for volatile impurity profiling and as a confirmatory method due to the high specificity of mass spectrometry.^{[9][10]}

Principle of Causality

The analysis relies on the ability of **5-Chloronicotinamide** to be volatilized without thermal degradation in the GC inlet. The vaporized analyte travels through a capillary column where it is separated from other components based on its boiling point and interaction with the stationary phase. Upon elution, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI), causing predictable fragmentation. The resulting mass spectrum, a unique fingerprint of the molecule, is used for identification, while the intensity of a specific ion fragment is used for quantification.^{[4][11]}

Instrumentation and Conditions

Parameter	Recommended Setting	Rationale
GC-MS System	Agilent 8890 GC with 5977B MSD or equivalent	A standard capillary GC with a single quadrupole mass spectrometer is ideal.
Column	HP-5ms, 30 m x 0.25 mm, 0.25 μ m film	A nonpolar (5% phenyl) methylpolysiloxane column offers good general-purpose separation.
Carrier Gas	Helium, constant flow at 1.2 mL/min	Inert gas that provides good chromatographic efficiency.
Inlet Temp.	250 °C	Hot enough to ensure rapid volatilization but low enough to prevent thermal degradation.
Injection Mode	Split (50:1)	Prevents column overloading and ensures sharp peaks for concentrated samples.
Oven Program	100 °C (hold 1 min), ramp to 280 °C at 20 °C/min	A temperature ramp ensures elution of the analyte in a reasonable time.
MS Source Temp.	230 °C	Standard temperature for EI source.
MS Quad Temp.	150 °C	Standard temperature for quadrupole.
Ionization Mode	Electron Ionization (EI) at 70 eV	Standard energy that produces reproducible fragmentation patterns for library matching.
Acquisition	Scan (m/z 50-200) and SIM	Full scan for identification; Selected Ion Monitoring (SIM) for high-sensitivity quantification.

SIM Ions	m/z 156 (Molecular Ion), 140, 112	Select characteristic and abundant ions for quantification and confirmation.
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Detailed Protocol

4.3.1 Standard and Sample Preparation

- Solvent: Use HPLC-grade Acetonitrile or Ethyl Acetate.
- Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section (3.3.1), but use the appropriate GC solvent.
- Working Standards: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution.
- Sample Preparation: Dissolve the sample in the chosen solvent to achieve a final concentration within the calibration range. Centrifuge or filter if particulates are present.

4.3.2 GC-MS Analysis

- Equilibrate the system.
- Inject 1 µL of each standard and sample.
- For quantification, use SIM mode and monitor the primary ion (e.g., m/z 156) as the quantifier and one or two other ions as qualifiers.
- Construct a calibration curve and calculate the sample concentration as described for HPLC.

UV-Vis Spectrophotometry

For rapid, non-destructive analysis of 5-CNA in simple, transparent solutions (e.g., dissolution testing, cleaning verification), UV-Vis spectrophotometry is a cost-effective option.

Principle of Causality

This method is based on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. 5-CNA contains a pyridine ring and a carboxamide group, which form a chromophore that absorbs UV radiation at a characteristic wavelength (λ_{max}).^[12]

Detailed Protocol

- **Solvent:** Use 0.1 M Hydrochloric Acid (HCl). The acidic medium ensures the pyridine nitrogen is protonated, leading to a consistent and reproducible UV spectrum.
- **Determine λ_{max} :** Scan a mid-range standard solution (e.g., 10 $\mu\text{g/mL}$) from 200-400 nm against a 0.1 M HCl blank to find the wavelength of maximum absorbance.
- **Prepare Calibration Curve:** Prepare a set of standards (e.g., 2, 5, 10, 15, 20 $\mu\text{g/mL}$) in 0.1 M HCl. Measure the absorbance of each at the predetermined λ_{max} .
- **Sample Analysis:** Dilute the sample with 0.1 M HCl to a concentration that falls within the linear range of the calibration curve. Measure its absorbance.
- **Calculation:** Determine the concentration from the calibration curve.

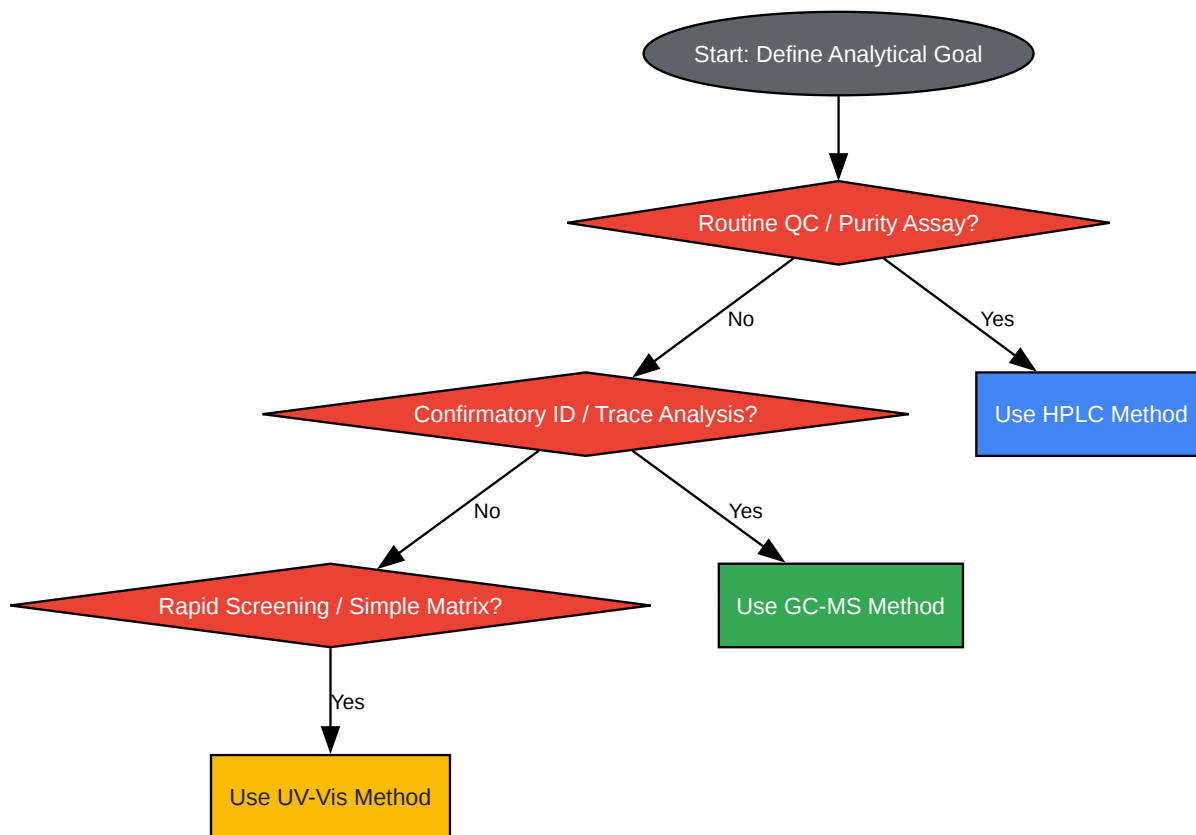
Limitation: This method is highly susceptible to interference from other UV-absorbing compounds. It is only suitable for samples where 5-CNA is the primary absorbing species.^[13]

Analytical Method Validation

All quantitative methods must be validated to demonstrate they are fit for their intended purpose.^[14] Validation should be performed according to the ICH Q2(R2) guideline.^{[2][3][15]}

Method Selection Logic

The choice of analytical technique is driven by the specific requirements of the measurement. The following decision tree provides guidance.



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Caption: Decision tree for selecting the appropriate analytical method.

Validation Parameters Summary

The following table summarizes the key validation characteristics and typical acceptance criteria for a chromatographic assay.

Parameter	Purpose	Typical Acceptance Criteria
Specificity	To ensure the signal is from the analyte only.	Peak purity analysis (PDA), no interference from blank/placebo at the analyte's retention time.
Linearity	To demonstrate a proportional relationship between signal and concentration.	Correlation coefficient (r^2) \geq 0.999 over the specified range.
Range	The concentration interval where the method is precise, accurate, and linear.	Typically 80% to 120% of the target assay concentration.
Accuracy	The closeness of the measured value to the true value.	% Recovery of 98.0% - 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision		
Repeatability	Precision under the same conditions over a short interval.	RSD \leq 2.0% for six replicate sample preparations or nine determinations across the range.
Intermediate	Precision within the same lab but on different days, with different analysts, etc.	RSD \leq 2.0%.
LOD	Lowest amount of analyte that can be detected.	Signal-to-Noise ratio of 3:1.
LOQ	Lowest amount of analyte that can be quantified with acceptable precision and accuracy.	Signal-to-Noise ratio of 10:1; RSD \leq 10%.
Robustness	Capacity to remain unaffected by small, deliberate variations	System suitability parameters remain within limits when

in method parameters.

parameters (e.g., pH, flow rate)
are varied.

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